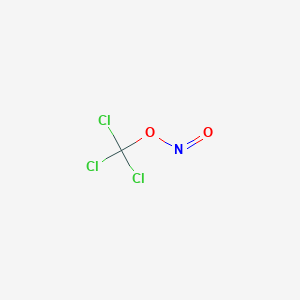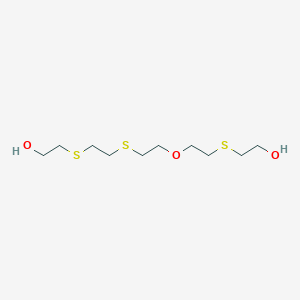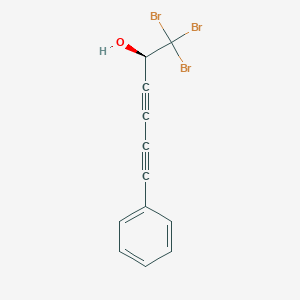
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is a chemical compound known for its unique structure and properties. This compound features a hexadiyne backbone with a hydroxyl group at the second position, three bromine atoms at the first position, and a phenyl group at the sixth position. The (2R) configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- typically involves the bromination of a precursor compound. One common method is the oxidative bromination of alkynes using reagents such as molecular bromine or tribromoisocyanuric acid. The reaction is usually carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of trihalomethyl ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of polyynes and other conjugated systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Tribromo-4-phenyl-3-butyn-2-ol: Similar structure but with a different backbone.
Trihalomethyl ketones: Compounds with trihalomethyl groups and ketone functionalities.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is unique due to its specific stereochemistry and the presence of both a hexadiyne backbone and a phenyl group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
819851-08-6 |
|---|---|
Molekularformel |
C12H7Br3O |
Molekulargewicht |
406.89 g/mol |
IUPAC-Name |
(2R)-1,1,1-tribromo-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
InChI-Schlüssel |
NJPUJKUXSKFDRM-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC#C[C@H](C(Br)(Br)Br)O |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC(C(Br)(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


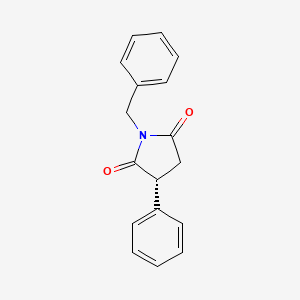
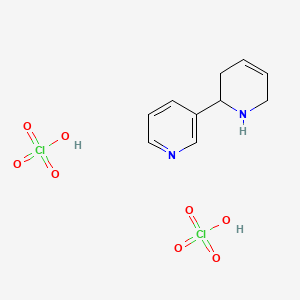
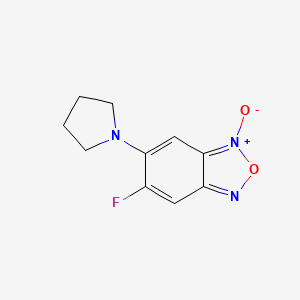

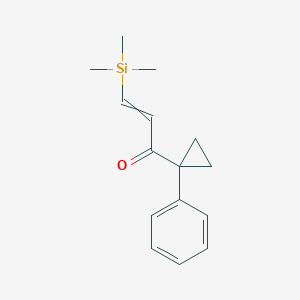
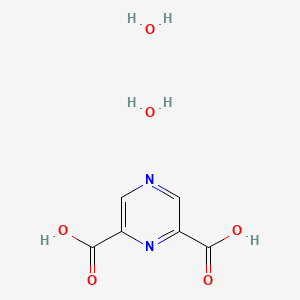
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)


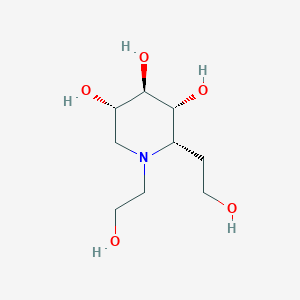
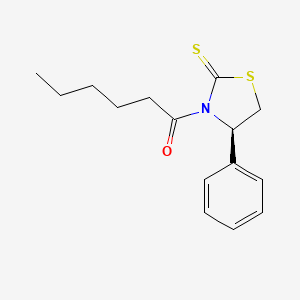
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
